2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14-9-13(18-10-11-5-1-2-6-11)15-12-7-3-4-8-16(12)14/h1-4,7-9,11H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBWPSVDFHOXON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=CC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentene derivative, which is then reacted with a pyrido[1,2-a]pyrimidinone precursor under specific conditions. Key steps may include:
Cyclopentene Derivative Preparation: This can be achieved through the elimination of α-bromo-cyclopentanone using lithium carbonate.
Coupling Reaction: The cyclopentene derivative is coupled with the pyrido[1,2-a]pyrimidinone precursor using a suitable base and solvent, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines by interfering with cellular signaling pathways. A study highlighted that certain pyrido[1,2-a]pyrimidine derivatives demonstrated promising activity against human breast cancer cells by inducing apoptosis and cell cycle arrest .
Enzyme Inhibition
Pyrido[1,2-a]pyrimidine compounds have been identified as potent inhibitors of specific enzymes involved in disease processes. For instance, they can inhibit kinases and other enzymes that play critical roles in cancer progression and inflammation. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancer therapy .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Studies have suggested that certain derivatives possess dual roles as antimicrobial agents and enzyme inhibitors, making them valuable in treating infections while also targeting cancerous cells .
Case Study 1: Anticancer Activity
In a laboratory setting, a derivative of the pyrido[1,2-a]pyrimidine scaffold was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective potency comparable to established chemotherapeutics. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways .
Case Study 2: Enzyme Inhibition
Another study focused on the synthesis of new pyrido[1,2-a]pyrimidine derivatives aimed at inhibiting specific kinases involved in inflammatory responses. The synthesized compounds were evaluated for their inhibitory activity using biochemical assays. Results showed that several compounds effectively inhibited kinase activity, leading to decreased inflammatory markers in vitro .
Summary of Applications
Mechanism of Action
The mechanism by which 2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that recognize the pyrido[1,2-a]pyrimidinone core. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Key Observations :
- Position 2 Modifications : Alkoxy (e.g., cyclopentenylmethoxy) and aryl (e.g., phenyl) groups at C2 enhance steric and electronic diversity. Bulky substituents like cyclopentenylmethoxy may improve membrane permeability but reduce solubility compared to smaller groups (e.g., methyl) .
- Position 3 Functionalization : Halogens (Cl, Br) or chalcogens (S, Se) at C3 are introduced via electrophilic substitution or C–H activation. Selenylated derivatives (e.g., 3-SePh) exhibit high yields (up to 96%) and distinct electronic profiles .
- Position 7 Modifications : Piperazine or piperidine groups (e.g., 7-[(3R)-3-methylpiperazinyl]) are common in patented compounds, suggesting relevance to receptor binding (e.g., 5-HT6 or acetylcholinesterase targets) .
Biological Activity
The compound 2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the pyrido[1,2-a]pyrimidin-4-one family, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anti-cancer properties, structure-activity relationships (SAR), and related case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrido-pyrimidine core with a methoxy group and a cyclopentene moiety, which are critical for its biological activity.
Anti-Cancer Properties
Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-cancer activity. For instance, a series of compounds were synthesized and tested against various cancer cell lines including A-549 (lung cancer), PC-3 (prostate cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) using the MTT assay.
Key Findings:
- Compounds with the pyrido[1,2-a]pyrimidin-4-one scaffold showed varying degrees of cytotoxicity.
- The most potent derivatives exhibited IC50 values ranging from 7.12 to 16.2 μM against the tested cell lines.
The mechanism by which these compounds exert their anti-cancer effects includes:
- Induction of apoptosis in cancer cells.
- Inhibition of wild-type and mutant EGFR (Epidermal Growth Factor Receptor) with notable IC50 values indicating high potency against both forms.
For example, compound 8a demonstrated IC50 values of 0.099 µM against wild-type EGFR and 0.123 µM against the mutant EGFR T790M, showcasing its potential as a targeted therapy for resistant cancer types .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrido[1,2-a]pyrimidin core significantly influence biological activity:
- The presence of electron-donating groups such as methoxy at specific positions enhances cytotoxicity.
- Conversely, alterations that introduce steric hindrance or electron-withdrawing groups tend to diminish activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound class:
- In vitro Studies : A comprehensive evaluation of various derivatives indicated that certain substitutions led to enhanced apoptotic effects in prostate cancer cells, evidenced by increased caspase activity.
- Docking Studies : Molecular docking simulations have provided insights into the binding affinities and interactions of these compounds with EGFR, supporting their development as targeted therapies.
Q & A
Q. What are the recommended synthetic routes and purification methods for 2-[(cyclopent-3-en-1-yl)methoxy]-4H-pyrido[1,2-a]pyrimidin-4-one?
Synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives typically involves multi-step reactions, starting with cyclization of precursor amines or ketones. For example, describes a cyclocondensation approach using substituted pyrazoles and aldehydes under acidic conditions . A one-step catalytic method (e.g., p-toluenesulfonic acid) for analogous chromeno-pyrimidines ( ) suggests optimization via solvent selection (e.g., ethanol or DCM) and reflux conditions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
¹H and ¹³C NMR are critical for confirming the pyrido[1,2-a]pyrimidin-4-one core and substituent positions. For example, the cyclopent-3-en-1-ylmethoxy group’s protons exhibit distinct splitting patterns (e.g., vinyl protons at δ 5.5–6.2 ppm) and coupling constants (J ≈ 8–10 Hz for cis/trans isomers) . High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, distinguishing regioisomers .
Q. What solvent systems are suitable for solubility testing and crystallization?
Polar aprotic solvents (DCM, THF) and alcohols (methanol, ethanol) are commonly used for dissolving pyrido-pyrimidinones, as seen in ’s synthesis protocols . For crystallization, mixed solvents (e.g., ethanol/water) or slow evaporation from DCM/hexane are effective for isolating high-purity crystals .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity?
Optimization involves:
- Catalyst screening : p-Toluenesulfonic acid () or Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency .
- Temperature control : Reflux in ethanol (80°C) balances reaction rate and side-product suppression .
- Substituent effects : Electron-withdrawing groups on the cyclopentene ring may stabilize intermediates, as observed in fluorinated analogs () .
Q. What structure-activity relationships (SAR) are hypothesized for pyrido[1,2-a]pyrimidin-4-one derivatives?
highlights that substituents on the pyrimidinone core (e.g., 6-fluoro-benzisoxazole) influence bioactivity, suggesting that the cyclopentenylmethoxy group’s steric bulk and hydrophobicity may modulate receptor binding . Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets like kinases or GPCRs .
Q. What computational methods predict physicochemical properties and bioavailability?
Density functional theory (DFT) calculates logP (lipophilicity) and polar surface area (PSA) to assess blood-brain barrier permeability. ’s chromeno-pyrimidine study used Molinspiration and SwissADME to predict drug-likeness (e.g., Lipinski’s Rule of Five) . Molecular dynamics simulations (e.g., GROMACS) model aqueous solubility and stability .
Q. How can in vitro assays evaluate potential biological activity?
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
Cross-validate methods using:
- Replication : Repeat synthesis under varying conditions (e.g., solvent, catalyst loading) .
- Advanced analytics : 2D NMR (COSY, HSQC) resolves overlapping signals, while LC-MS/MS confirms purity .
For example, discrepancies in cyclopentenylmethoxy regiochemistry may arise from stereochemical drift during synthesis .
Q. What degradation pathways are observed under stress conditions (light, heat, pH)?
Accelerated stability studies (ICH guidelines):
Q. Can green chemistry principles be applied to its synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
